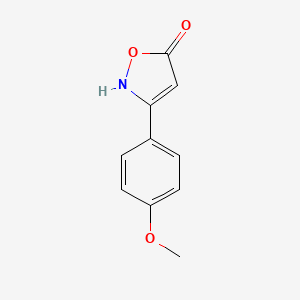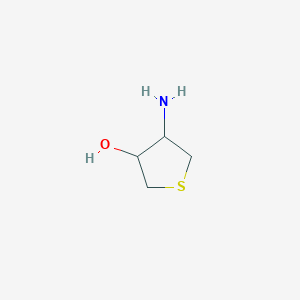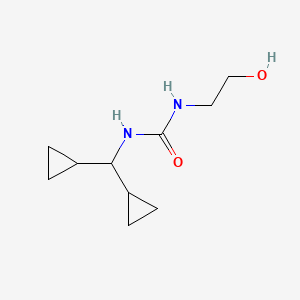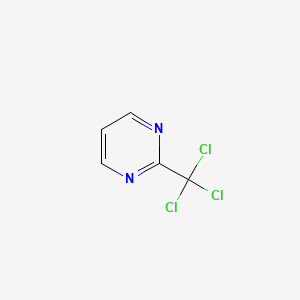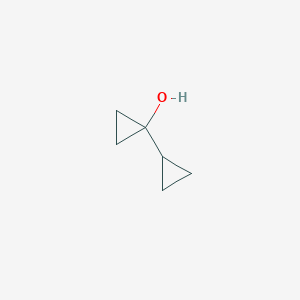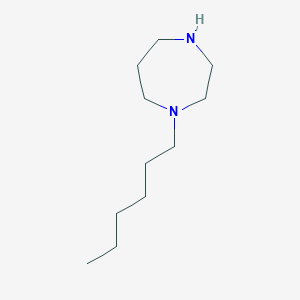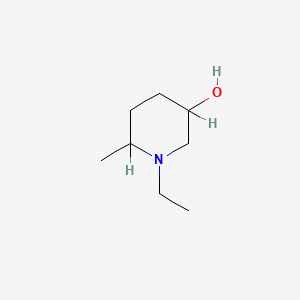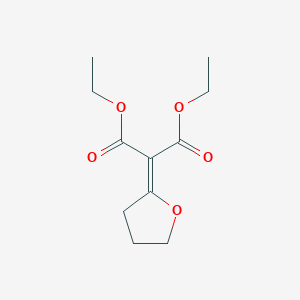
1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate
Übersicht
Beschreibung
1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate is a chemical compound that has shown great potential in scientific research applications. This compound is also known as oxalyl diethyl oxalate or ODEO and is used as a reagent in organic synthesis. The unique structure of ODEO makes it an ideal candidate for use in various scientific research applications.
Wirkmechanismus
ODEO is a reactive compound that can undergo various chemical reactions. The mechanism of action of ODEO depends on the specific reaction it is involved in. In organic synthesis, ODEO can act as a reagent in various reactions such as the Michael addition and the aldol reaction.
Biochemical and Physiological Effects:
ODEO has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and has low acute toxicity. ODEO has also been shown to be metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
ODEO has several advantages in laboratory experiments. It is a relatively simple compound to synthesize and is readily available. ODEO is also stable under normal laboratory conditions and has a long shelf life. However, ODEO can be sensitive to air and moisture, which can affect its reactivity.
Zukünftige Richtungen
There are several potential future directions for the use of ODEO in scientific research. One potential application is in the development of new drugs. ODEO can be used as a building block in the synthesis of complex molecules, which can be used in drug development. Another potential application is in the study of enzyme kinetics. ODEO can be used as a substrate in enzyme assays to study the kinetics of enzymes. Overall, ODEO has shown great potential in scientific research and has several potential future applications.
Wissenschaftliche Forschungsanwendungen
ODEO has been used in various scientific research applications such as in the synthesis of complex molecules, as a reagent in organic chemistry, and in the study of enzyme kinetics. The unique structure of ODEO makes it an ideal candidate for use in these applications.
Eigenschaften
IUPAC Name |
diethyl 2-(oxolan-2-ylidene)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-3-14-10(12)9(11(13)15-4-2)8-6-5-7-16-8/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQTXPBZMHCPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCO1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3328937.png)


![(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B3328955.png)

